Cas no 5724-76-5 (3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid)
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid
- 1-Pyrrolidinepropanoicacid, 2,5-dioxo-
- 3-(2,5-Dioxo-pyrrolidin-1-yl)-propionic acid
- 1-pyrrolidinepropanoic acid,2,5-dioxo
- 3-(2,5-dioxoazolidinyl)propanoic acid
- 3-succinimidopropionic acid
- D96067
- NSC 58206
- AB93047
- AKOS000200641
- BB 0218385
- 5724-76-5
- CHEMBL18681
- SCHEMBL57076
- MFCD00033654
- 1-pyrrolidinepropanoic acid, 2,5-dioxo-
- 3-(2,5-Dioxopyrrolidin-1-yl)propionic acid
- J-510476
- NSC-58206
- DTXSID60288943
- F1208-0022
- Z56926384
- NSC58206
- FT-0677695
- EN300-14467
- 3-(2,5-dioxo-1-pyrrolidinyl)propanoic acid
- HMS1699K10
- 2,5-Dioxo-1-pyrrolidinepropanoic acid
- AS-65666
- ALBB-033176
- 3-(2,5-Dioxopyrrolidin-1-yl)propanoicacid
- BBL012319
- STK347687
- AE-848/31847020
-
- MDL: MFCD00033654
- Inchi: 1S/C7H9NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-4H2,(H,11,12)
- InChI Key: DPISPNNORVOBQY-UHFFFAOYSA-N
- SMILES: O=C1CCC(N1CCC(=O)O)=O
Computed Properties
- Exact Mass: 171.05300
- Monoisotopic Mass: 171.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.7A^2
- XLogP3: -1.4
Experimental Properties
- Color/Form: NA
- Density: 1.4±0.1 g/cm3
- Melting Point: 131-133 °C
- Boiling Point: 427.9±28.0 °C at 760 mmHg
- Flash Point: 117.1±20.4 °C
- Refractive Index: 1.534
- PSA: 74.68000
- LogP: -0.45200
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 042395-1g |
3-(2,5-Dioxo-pyrrolidin-1-yl)-propionic acid |
5724-76-5 | 95% | 1g |
£144.00 | 2022-03-01 | |
| Fluorochem | 042395-5g |
3-(2,5-Dioxo-pyrrolidin-1-yl)-propionic acid |
5724-76-5 | 95% | 5g |
£391.00 | 2022-03-01 | |
| Chemenu | CM197074-5g |
3-(2,5-Dioxo-pyrrolidin-1-yl)-propionic acid |
5724-76-5 | 95% | 5g |
$533 | 2021-08-05 | |
| TRC | D486893-25mg |
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid |
5724-76-5 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | D486893-50mg |
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid |
5724-76-5 | 50mg |
$69.00 | 2023-05-18 | ||
| TRC | D486893-100mg |
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid |
5724-76-5 | 100mg |
$98.00 | 2023-05-18 | ||
| TRC | D486893-250mg |
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid |
5724-76-5 | 250mg |
$178.00 | 2023-05-18 | ||
| Chemenu | CM197074-1g |
3-(2,5-Dioxo-pyrrolidin-1-yl)-propionic acid |
5724-76-5 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB315039-250 mg |
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, 95%; . |
5724-76-5 | 95% | 250mg |
€178.00 | 2023-04-26 | |
| abcr | AB315039-1 g |
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, 95%; . |
5724-76-5 | 95% | 1g |
€297.00 | 2023-04-26 |
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Suppliers
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid
Introduction to 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS No. 5724-76-5)
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 5724-76-5, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a unique dioxopyrrolidinyl moiety, has garnered attention due to its structural complexity and potential biological activities. The compound’s structure consists of a propanoic acid side chain linked to a dioxopyrrolidinone ring system, which suggests versatile reactivity and interaction capabilities with biological targets.
The dioxopyrrolidinyl group is a key feature of this compound, contributing to its distinct chemical properties. This heterocyclic system is known for its stability and ability to participate in various hydrogen bonding interactions, making it a valuable scaffold in drug design. The presence of two oxygen atoms within the ring further enhances its potential for coordination with metal ions or other functional groups, broadening its utility in synthetic chemistry and medicinal applications.
In recent years, there has been growing interest in dioxopyrrolidinyl derivatives due to their reported bioactivities. Studies have shown that compounds containing this moiety exhibit properties such as protease inhibition, anti-inflammatory effects, and even potential anticancer activities. For instance, modifications of the dioxopyrrolidinyl core have been explored to enhance binding affinity to specific enzymes or receptors, leading to the development of novel therapeutic agents.
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid itself has been investigated for its pharmacological potential. Its structural features suggest that it may interact with biological pathways involved in metabolic disorders or inflammatory responses. Preliminary in vitro studies have indicated that this compound can modulate the activity of certain enzymes, potentially leading to therapeutic benefits. However, further research is necessary to fully elucidate its mechanism of action and clinical efficacy.
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid presents an interesting challenge due to the complexity of the dioxopyrrolidinone ring system. Advanced synthetic methodologies have been employed to construct this framework efficiently while maintaining high purity standards. Techniques such as multi-step organic synthesis, including cyclization and functional group transformations, are commonly utilized. These synthetic approaches not only highlight the compound’s structural complexity but also demonstrate the advancements in synthetic chemistry that enable the preparation of such intricate molecules.
The chemical properties of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid make it a valuable intermediate in pharmaceutical research. Its ability to undergo various chemical transformations allows for the generation of derivatives with tailored biological activities. For example, modifications at the propanoic acid side chain can introduce different functional groups, enhancing solubility or improving pharmacokinetic profiles. Such modifications are crucial in drug development pipelines where optimizing bioavailability and target specificity are paramount.
Recent advancements in computational chemistry have also played a significant role in studying 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These simulations can guide experimental design by identifying potential binding sites and optimizing lead structures before costly wet-lab experiments are conducted. Such integrative approaches combining experimental data with computational insights are becoming increasingly essential in modern drug discovery.
The pharmaceutical industry continues to explore novel scaffolds like dioxopyrrolidinyl derivatives due to their unexplored therapeutic potential. 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, with its unique structural features, represents an exciting avenue for further investigation. As research progresses, it is anticipated that more derivatives will be developed and tested for their pharmacological effects across various disease indications.
In conclusion,3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS No. 5724-76-5) is a compound with significant promise in medicinal chemistry and drug development. Its complex structure and bioactive potential make it a compelling subject for future studies aimed at uncovering new therapeutic agents. The combination of innovative synthetic methods and cutting-edge computational techniques will undoubtedly contribute to unlocking its full potential in addressing unmet medical needs.
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